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Compound of Interest

Compound Name: N-benzhydryloxan-4-amine

Cat. No.: B15357607 Get Quote

Disclaimer: Information on the specific compound "N-benzhydryloxan-4-amine" is not readily

available in the public domain. The following application notes and protocols are based on the

well-researched class of 4-aminoquinazoline derivatives, which are significant in medicinal

chemistry, particularly as kinase inhibitors for cancer therapy. These notes are intended to

provide a representative example of the application and study of a relevant compound class for

researchers, scientists, and drug development professionals.

Introduction to 4-Aminoquinazoline Derivatives
The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the basis

for numerous clinically approved and investigational drugs.[1][2] This heterocyclic motif is

particularly prominent in the development of kinase inhibitors, which are targeted therapies

designed to interfere with the signaling pathways that control cell growth and proliferation.[1]

Several 4-aminoquinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, have been

successfully commercialized for the treatment of various cancers, including lung and breast

cancer.[1] The versatility of the 4-aminoquinazoline scaffold allows for extensive chemical

modification to achieve high potency and selectivity against specific kinase targets.[1][2]

Key Applications in Medicinal Chemistry
The primary application of 4-aminoquinazoline derivatives lies in their role as kinase inhibitors.

Kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing
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the transfer of a phosphate group to specific substrate proteins. Dysregulation of kinase activity

is a hallmark of many diseases, particularly cancer.

Key Kinase Targets for 4-Aminoquinazoline Derivatives:

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often

overexpressed or mutated in various cancers.

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the

formation of new blood vessels, which is essential for tumor growth and metastasis.

c-Met: A receptor tyrosine kinase that, when activated, can lead to tumor growth, invasion,

and metastasis.

Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell proliferation,

survival, and migration.

Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway,

crucial for the development and survival of B-cells.

Quantitative Data Summary
The following table summarizes representative in vitro activity data for illustrative 4-

aminoquinazoline derivatives against various cancer cell lines and kinases. This data highlights

the structure-activity relationships (SAR) that guide the optimization of these compounds.
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Compound
ID

Target
Kinase(s)

IC50 (µM) Cell Line

Antiprolifer
ative
Activity
(GI50/IC50,
µM)

Reference

Compound 7j
c-Met,

VEGFR-2

0.05 (c-Met),

0.02

(VEGFR-2)

MCF-7 1.5 [3]

Hep-G2 8.7 [3]

AZD0530 c-Src, Abl
Low

nanomolar
- - [4]

Experimental Protocols
General Synthesis of 4-Aminoquinazoline Derivatives
A common synthetic route to 4-aminoquinazoline derivatives involves the nucleophilic

substitution of a 4-chloroquinazoline intermediate with a desired amine.

DOT Script for Synthesis Workflow:
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Caption: General synthetic workflow for 4-aminoquinazoline derivatives.

Protocol:

Synthesis of the Quinazolinone Core: A substituted 2-aminobenzoic acid is cyclized, often by

heating with formamide or a similar reagent, to form the corresponding quinazolin-4(3H)-one.

Chlorination: The quinazolin-4(3H)-one is then chlorinated, typically using phosphoryl

chloride (POCl₃) or thionyl chloride (SOCl₂), to yield the reactive 4-chloroquinazoline

intermediate.
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Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is reacted with the desired

primary or secondary amine in a suitable solvent (e.g., isopropanol, DMF) to afford the final

4-aminoquinazoline derivative. The reaction may be carried out at elevated temperatures

and in the presence of a base to neutralize the HCl generated.

Purification: The final product is purified using standard techniques such as recrystallization

or column chromatography.

In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory

concentration (IC₅₀) of a compound against a specific kinase.

DOT Script for Kinase Assay Workflow:
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Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:
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Reagents and Materials:

Recombinant kinase

Kinase-specific substrate (e.g., a peptide)

ATP (Adenosine triphosphate)

Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

Test compound (dissolved in DMSO)

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

Microplate reader

Procedure:

1. Prepare serial dilutions of the test compound in DMSO.

2. In a 96-well or 384-well plate, add the kinase reaction buffer.

3. Add the kinase and the substrate to each well.

4. Add the diluted test compound to the appropriate wells. Include a positive control (no

inhibitor) and a negative control (no kinase).

5. Initiate the kinase reaction by adding a solution of ATP.

6. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

7. Stop the reaction by adding a stop solution (e.g., EDTA).

8. Detect the amount of phosphorylated substrate or ADP produced using a suitable

detection method and a microplate reader.

9. Calculate the percentage of kinase inhibition for each compound concentration relative to

the positive control.
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10. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the 4-aminoquinazoline

derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow

MTT to purple formazan crystals.

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a

specialized solubilization buffer) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀

(concentration for 50% inhibition of viability) by plotting cell viability against the logarithm of

the compound concentration.

Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving EGFR and VEGFR,

common targets of 4-aminoquinazoline derivatives.

DOT Script for Signaling Pathway:
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Caption: Inhibition of EGFR and VEGFR signaling by 4-aminoquinazolines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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